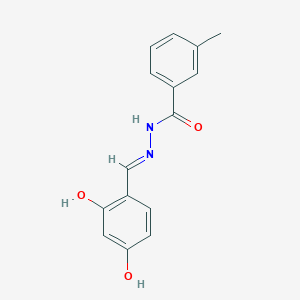
N-(3-chlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a 3-chlorophenyl group and a 4-iodo-1H-pyrazol-1-yl moiety attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the iodo group: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Attachment of the acetamide group: This step involves the reaction of the iodinated pyrazole with an acetamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) with a base such as K2CO3 (potassium carbonate).
Oxidation reactions: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction reactions: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with an amine would yield an N-(3-chlorophenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
- N-(3-chlorophenyl)-2-(4-fluoro-1H-pyrazol-1-yl)acetamide
- N-(3-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(3-chlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of the iodo group, which can impart distinct reactivity and biological activity compared to its bromo, fluoro, or methyl analogs. The iodo group can also serve as a handle for further functionalization through various coupling reactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-iodopyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClIN3O/c12-8-2-1-3-10(4-8)15-11(17)7-16-6-9(13)5-14-16/h1-6H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMDYUFIIULYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClIN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[[[1-[2-(4-Fluorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]thiophen-2-yl]ethanone](/img/structure/B6136543.png)
![[(E)-(2-anilino-2-oxoethylidene)amino] N-butylcarbamate](/img/structure/B6136551.png)
![2-benzyl-5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6136559.png)
![N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6136574.png)
![3-tert-butyl-1-methyl-5-pyridin-4-yl-4H-imidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![2-CHLORO-N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)
![2-{[(2-Fluorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B6136646.png)

